6-Chloro-1,8-naphthyridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

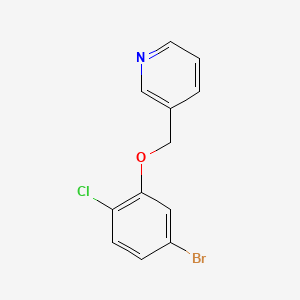

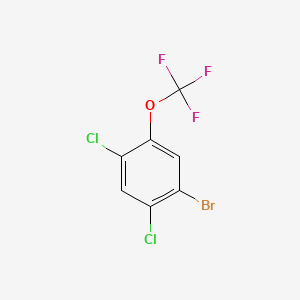

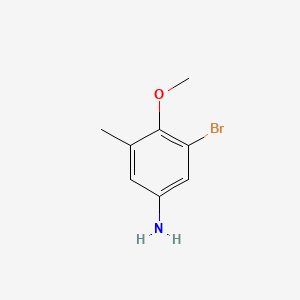

6-Chloro-1,8-naphthyridin-4-ol is a heterocyclic compound with the following chemical formula: C8H5ClN2O . It belongs to the class of 1,8-naphthyridines , which have gained prominence due to their diverse biological activities and photochemical properties. Notably, gemifloxacin , a compound containing the 1,8-naphthyridine core, has been successfully used in the treatment of bacterial infections .

Synthesis Analysis

- Multicomponent Reactions (MCR) : MCRs efficiently generate complex molecular architectures and find applications in medicinal chemistry. Researchers have successfully constructed trisubstituted 2-amino-1,8-naphthyridines via MCRs involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives. Notably, N, N, N’, N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N, N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) serves as a catalyst in these reactions . Friedländer Approach with a Green Strategy : Anderson et al. developed a green version of the Friedländer reaction for the synthesis of 2,3-disubstituted 1,8-naphthyridines. This reaction proceeds smoothly in water using a catalytic amount of LiOH. For instance, the reaction of methyl vinyl ketone with 2-aminonicotinaldehyde in alcoholic solvents yields the desired product .

Molecular Structure Analysis

The molecular structure of This compound consists of a naphthyridine ring with a chlorine atom at position 6 and a hydroxyl group at position 4. The chloro substitution imparts specific chemical reactivity and influences its biological properties .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

1,8-Naphthyridine derivatives exhibit significant antimicrobial and antifungal activities. A study by Adem et al. (2022) synthesized novel azetidin-2-ones and thiazolidin-4-ones from 1,8-naphthyridin-2-yl Schiff base, demonstrating considerable antibacterial and antifungal activities comparable to reference drugs. Molecular docking studies further elucidated the interaction mechanisms with protein targets, suggesting these derivatives as potential antimicrobial agents Adem et al., 2022.

Ligand Design and Metal Complexation

1,5-Naphthyridine, a related molecule, has been used to construct new bidentate and tridentate ligands for Ru(II) complexes, as reported by Singh and Thummel (2009). These complexes exhibit interesting optical and electrochemical properties, indicating potential applications in materials science and catalysis Singh & Thummel, 2009.

Organic Synthesis and Chemical Transformations

Montoir et al. (2014) described a practical synthesis of highly functionalized 1,6-naphthyridones via sequential Suzuki–Miyaura cross-coupling reactions, showcasing the versatility of naphthyridine derivatives in synthetic organic chemistry Montoir et al., 2014.

Anticancer Research

Research into 1,8-naphthyridine sulfonamides has explored their potential as inhibitors of efflux pumps in antibiotic-resistant Staphylococcus aureus strains, with implications for overcoming drug resistance in cancer therapy. Oliveira-Tintino et al. (2020) investigated the synergistic effects between these compounds and standard antibiotics, indicating a promising direction for enhancing the efficacy of existing anticancer drugs Oliveira-Tintino et al., 2020.

Electronic Materials and Organic Semiconductors

Wang et al. (2012) synthesized 4,8-substituted 1,5-naphthyridines with potential applications as organic semiconductor materials. These compounds exhibit robust thermal properties, fluorescence, and suitable electronic affinities, highlighting their utility in organic light-emitting diodes (OLEDs) and other electronic devices Wang et al., 2012.

Mecanismo De Acción

Target of Action

6-Chloro-1,8-naphthyridin-4-ol is a member of the 1,8-naphthyridines class of compounds . These compounds have been found to exhibit diverse biological activities and are used in the treatment of several human diseases . .

Mode of Action

1,8-naphthyridines, in general, are known to interact with various biological targets due to their diverse biological activities .

Biochemical Pathways

1,8-naphthyridines, in general, are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

1,8-naphthyridines, in general, are known to have diverse biological activities .

Análisis Bioquímico

Cellular Effects

Naphthyridine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Naphthyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

6-chloro-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRCAEQIJGGDAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704802 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219815-54-9 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)